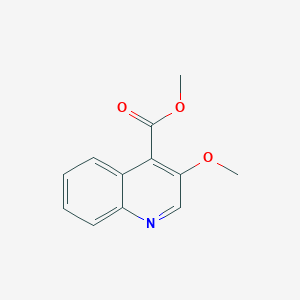
Methyl 3-methoxyquinoline-4-carboxylate
Overview
Description
“Methyl 3-methoxyquinoline-4-carboxylate” is a chemical compound with the CAS Number: 893566-48-8 . It has a molecular weight of 217.22 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.
Scientific Research Applications
Synthetic and Crystallographic Studies
- Regioselectivity in Methylation : Research by Kovalenko et al. (2020) investigated the consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, leading to products including methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. This study provides insights into the regioselectivity of methylation reactions, crucial for designing combinatorial libraries for drug discovery. Their findings suggest potential applications in designing inhibitors for Hepatitis B Virus replication, supported by molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).
- Novel One-Pot Synthesis : A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate via condensation was described by Kovalenko et al. (2019). This method emphasizes the efficiency and potential for large-scale production of such compounds, highlighting the structural and electron configuration analysis through various spectroscopic techniques (Kovalenko et al., 2019).
Biological Activities and Applications
- Cytotoxic Activity : Wang et al. (2011) identified a new quinoline derivative, methyl 8-(3-methoxy-3-methylbutyl)-2-methylquinoline-4-carboxylate, from the endophytic strain Streptomyces sp. neau50. This compound exhibited cytotoxicity against human lung adenocarcinoma cell line A549, suggesting its potential as a lead compound for developing anticancer drugs (Wang et al., 2011).
Chemical Reactivity and Transformation Studies
- Radical Esterification : Research by Mu et al. (2022) explored the radical esterification of unactivated alkenes using formate as a carbonyl source. This study illustrates the utility of methyl formate in synthesizing carboxylic esters, showcasing a method that could be applied to methyl 3-methoxyquinoline-4-carboxylate derivatives for introducing ester functionalities under mild conditions (Mu et al., 2022).
Gas Phase Reactions and Mass Spectrometry Studies
- Gas Phase Reaction to Carboxylic Acids : Thevis et al. (2008) studied the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers. Their findings highlight the potential for using mass spectrometry to study the reactivity of compounds like this compound and its derivatives, providing a basis for understanding their behavior in pharmaceutical and chemical research contexts (Thevis et al., 2008).
Safety and Hazards
The safety information for “Methyl 3-methoxyquinoline-4-carboxylate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 3-methoxyquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRTAGGFCWXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



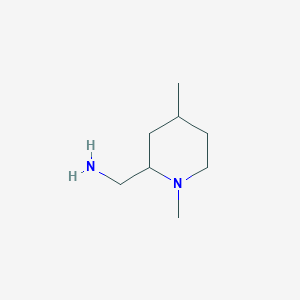
![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)
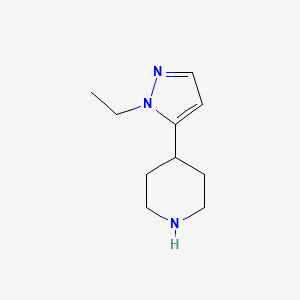
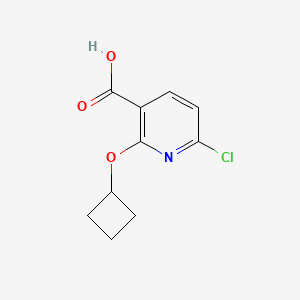
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)


![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)

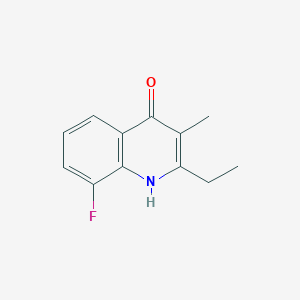
![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)
